molecular formula C12H8Br2 B14310206 2,3-Dibromobiphenyl CAS No. 27479-65-8

2,3-Dibromobiphenyl

Cat. No.: B14310206
CAS No.: 27479-65-8
M. Wt: 312.00 g/mol
InChI Key: ODVMOIOUMCXTPS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromobiphenyl typically involves the bromination of biphenyl. One common method involves the reaction of biphenyl with bromine in the presence of a catalyst. The reaction is carried out in a solvent such as benzene or carbon tetrachloride, and the bromination occurs at the 2 and 3 positions of the biphenyl ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the amount of bromine used .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Dibromobiphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Dibromobiphenyl involves its interaction with molecular targets such as the aryl hydrocarbon receptor. This receptor is a ligand-activated transcriptional activator that binds to specific DNA regions and regulates the expression of genes involved in xenobiotic metabolism. The activation of this receptor by this compound can lead to the induction of phase I and phase II xenobiotic metabolizing enzymes, which play a role in the detoxification and elimination of foreign compounds from the body .

Comparison with Similar Compounds

  • 2,2’-Dibromobiphenyl
  • 4,4’-Dibromobiphenyl
  • 2,3’,4,4’-Tetrabromobiphenyl

Comparison: 2,3-Dibromobiphenyl is unique due to its specific bromination pattern at the 2 and 3 positions of the biphenyl ring. This structural feature influences its chemical reactivity, physical properties, and biological interactions. Compared to other polybrominated biphenyls, this compound may exhibit different flame-retardant properties and environmental persistence .

Properties

CAS No.

27479-65-8

Molecular Formula

C12H8Br2

Molecular Weight

312.00 g/mol

IUPAC Name

1,2-dibromo-3-phenylbenzene

InChI

InChI=1S/C12H8Br2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H

InChI Key

ODVMOIOUMCXTPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)Br)Br

Origin of Product

United States

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